Cyclobutrifluram

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutrifluram is a novel nematicide introduced by Syngenta in 2013. It is a multi-use pesticide that offers control of a broad spectrum of nematode pests and diseases across all major crops . This compound is particularly effective against plant-parasitic nematodes, which are a significant threat to global agriculture .

Preparation Methods

Cyclobutrifluram is synthesized through a series of chemical reactions involving key intermediates. One well-known approach involves the simultaneous vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is crucial for the synthesis of this compound .

Chemical Reactions Analysis

Cyclobutrifluram undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify its chemical structure, leading to the formation of new compounds.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Efficacy Against Nematodes

The effectiveness of cyclobutrifluram has been evaluated primarily against Bursaphelenchus xylophilus, the causative agent of pine wilt disease (PWD). Research indicates that this compound exhibits potent nematicidal activity, with an LC50 value of 0.1078 mg·L−1, significantly outperforming other traditional nematicides like abamectin and emamectin benzoate .

Table 1: Efficacy Comparison of this compound with Other Nematicides

| Nematicide | LC50 (mg·L−1) | Efficacy Against B. xylophilus |

|---|---|---|

| This compound | 0.1078 | High |

| Abamectin | Varies | Moderate |

| Emamectin Benzoate | Varies | Moderate |

| Fluopyram | Varies | High |

Field Studies and Case Applications

Field studies have shown that this compound can effectively reduce the incidence of PWD in both greenhouse and field settings. In trials, trees treated with this compound exhibited lower infection rates compared to untreated controls. For instance, after 90 days post-inoculation with nematodes, treated trees showed significantly less wilting and discoloration .

Case Study: Pine Wilt Disease Management

A comprehensive study assessed the impact of this compound on pine trees infected with B. xylophilus. The treatment group demonstrated a significant reduction in nematode populations compared to control groups. The results indicated that while untreated trees exhibited severe symptoms within 60 days, those treated with this compound maintained healthier foliage for an extended period .

Mycotoxin Reduction

Beyond its nematicidal properties, this compound has also been identified as effective in reducing mycotoxin contamination in crops. It has shown potential against various fungal species responsible for mycotoxin production, including Fusarium and Aspergillus species. This application is particularly relevant in enhancing food safety and quality by mitigating the risks associated with mycotoxin contamination .

Mechanism of Action

Cyclobutrifluram functions by inhibiting the mitochondrial succinate dehydrogenase (SDH) complex in nematodes . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing the death of the nematodes . The molecular targets involved include the SDH complex subunits, which are essential for the nematodes’ energy production .

Comparison with Similar Compounds

Cyclobutrifluram is unique compared to other nematicides due to its specific targeting of the SDH complex. Similar compounds include:

Fluopyram: Another SDH inhibitor used as a nematicide.

Emamectin Benzoate: A nematicide with a different mode of action, targeting the nervous system of nematodes.

Abamectin: Similar to Emamectin Benzoate, it targets the nervous system of nematodes.

This compound’s specificity towards the SDH complex makes it a valuable tool in managing nematode infestations with minimal impact on non-target organisms .

Biological Activity

Cyclobutrifluram is a novel compound developed as a nematicide and fungicide, primarily targeting plant-parasitic nematodes (PPNs) and certain fungal pathogens. Its biological activity is characterized by its specific mode of action, which involves the inhibition of the mitochondrial succinate dehydrogenase (SDH) complex. This article reviews the biological activity of this compound, focusing on its effects on model organisms, particularly Caenorhabditis elegans, and its potential applications in agriculture.

This compound operates by inhibiting the mitochondrial succinate dehydrogenase complex, which plays a crucial role in the electron transport chain. This inhibition disrupts cellular respiration, leading to increased oxidative stress and apoptosis in nematodes and fungi. The compound's structural similarity to fluopyram, another SDHI nematicide, supports this mode of action.

Key Findings:

- Inhibition of Succinate Dehydrogenase : this compound binds to the ubiquinone pocket within the SDH complex, impeding respiration through competitive antagonism .

- Impact on Germ Cells : In studies involving C. elegans, exposure to this compound resulted in a significant reduction in germ cell quantity due to increased apoptosis and impaired germ cell proliferation .

Study 1: Effects on Caenorhabditis elegans

A comprehensive study investigated the effects of this compound on C. elegans, revealing significant impacts on survival and fertility:

- Concentration-Dependent Effects : At concentrations as low as 0.025 µM, this compound reduced the number of eggs laid by C. elegans and increased germ cell apoptosis .

- Transcriptomic Analysis : Gene expression analysis showed deregulation of detoxifying proteins such as cytochrome P450s and UDP-glucuronosyl transferases in treated worms .

| Parameter | Control (Untreated) | Treated (0.025 µM) |

|---|---|---|

| Number of Eggs Laid | High | Low |

| Germ Cell Apoptosis Rate | Normal | Increased |

| Germ Cell Proliferation | Normal | Decreased |

Study 2: Nematocidal Activity Against Bursaphelenchus xylophilus

This compound was tested against Bursaphelenchus xylophilus, a significant pest affecting pine trees:

- Efficacy : The compound demonstrated potent nematicidal activity, confirming its potential for trunk injection applications .

- Target Confirmation : Molecular docking studies identified SDHC as a primary target, reinforcing the mechanism of action through SDH inhibition .

Study 3: Antifungal Activity Against Fusarium spp.

Research also highlighted this compound's effectiveness against various Fusarium species:

- Half-Maximal Effective Concentration (EC50) : Values ranged from 0.0021 to 0.0647 μg/mL, indicating strong antifungal properties .

- Protective and Curative Activities : The compound exhibited both protective and curative effects against Fusarium crown rot (FCR), with rapid absorption by plant roots .

Properties

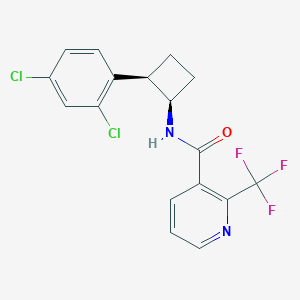

CAS No. |

2192196-56-6 |

|---|---|

Molecular Formula |

C17H13Cl2F3N2O |

Molecular Weight |

389.2 g/mol |

IUPAC Name |

N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]-2-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2F3N2O/c18-9-3-4-10(13(19)8-9)11-5-6-14(11)24-16(25)12-2-1-7-23-15(12)17(20,21)22/h1-4,7-8,11,14H,5-6H2,(H,24,25)/t11-,14-/m1/s1 |

InChI Key |

GBFKIHJZPMECCF-BXUZGUMPSA-N |

Isomeric SMILES |

C1C[C@H]([C@H]1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Canonical SMILES |

C1CC(C1C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=C(N=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.